2,6-Dibromopyridine
Overview
Description
2,6-Dibromopyridine is an organic compound with the molecular formula C5H3Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions of the pyridine ring. This compound is known for its crystalline powder form, which can range in color from white to gray or buff. It has a melting point of 117-119°C and a boiling point of 255°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromopyridine can be synthesized through various methods. One common method involves the bromination of pyridine derivatives. For instance, 2,6-dichloropyridine can be reacted with bromide under reflux conditions at temperatures ranging from 80-150°C to yield this compound. The crude product is then refined using ethyl ether .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and pyridine derivatives. The process is optimized for high yield and purity, with typical yields ranging from 66-80% .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromopyridine undergoes various chemical reactions, including substitution, lithiation, and coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: It can be brominated further to form 2,4,6-tribromopyridine using bromine at high temperatures (450-550°C).
Lithiation Reactions: It can be lithiated using butyl lithium, which is useful for synthesizing complex organic molecules.
Coupling Reactions: It can participate in palladium-catalyzed arylation reactions, employing N-heterocyclic carbene ligands.
Major Products Formed:
2,4,6-Tribromopyridine: Formed through further bromination.
Lithiated Derivatives: Formed through lithiation reactions.
Arylated Products: Formed through palladium-catalyzed arylation.
Scientific Research Applications
2,6-Dibromopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dibromopyridine involves its ability to act as a ligand in coordination chemistry. It forms complexes with metals, which can then participate in various catalytic processes. In biological systems, it can disrupt metal ion cycling, leading to toxic effects on target organisms .
Comparison with Similar Compounds
- 2,6-Dichloropyridine
- 2,5-Dibromopyridine
- 2,4-Dibromopyridine
- 2-Bromo-6-methylpyridine
Comparison: 2,6-Dibromopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For example, 2,6-dichloropyridine, while similar, has different reactivity due to the presence of chlorine atoms instead of bromine .
Properties
IUPAC Name |
2,6-dibromopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYDZHNIIMENOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211642 | |
Record name | Pyridine, 2,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-05-1 | |
Record name | 2,6-Dibromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dibromopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dibromopyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pyridine, 2,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIBROMOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9SBA5R353 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-dibromopyridine?
A1: this compound has the molecular formula C5H3Br2N and a molecular weight of 236.89 g/mol. Its spectroscopic characteristics include:
Q2: What about its stability in acidic conditions?
A3: Interestingly, this compound demonstrates reactivity even towards acids. For instance, under the influence of concentrated sulfuric acid, phosphoric acid, or carboxylic acids at elevated temperatures (160 °C), it undergoes hydrolysis to produce 2-hydroxy-6-bromopyridine [].
Q3: Can you elaborate on how this compound is used in synthesizing catalysts?
A5: this compound's reactivity allows the introduction of various functional groups, making it valuable in constructing ligands for catalysts. For example, it's used to prepare 2,6-bis(triisopropylsilyl)pyridine, a sterically hindered pyridine derivative. This compound can be further modified to create specialized ligands used in transition metal catalysts [].
Q4: Have there been computational studies on this compound and its derivatives?
A6: Yes, computational studies using density functional theory (DFT) have been conducted on this compound derivatives, particularly to understand their electronic structures and reactivity. These calculations often employ software packages like ADF and functionals such as BP86 to gain insights into molecular properties [].
Q5: How does the presence of bromine atoms at the 2 and 6 positions of pyridine influence its reactivity?
A7: The bromine atoms in this compound act as electron-withdrawing groups, influencing the electron density distribution within the pyridine ring. This effect makes the ring more susceptible to nucleophilic attack, enabling reactions like the synthesis of 2,2':6',2''-terpyridine 1'-oxides through Stille coupling with tributyl(pyridin-2-yl)stannane [].
Q6: Can the bromine atoms be selectively substituted?
A8: Yes, the bromine atoms in this compound can be selectively substituted depending on the reaction conditions and the nature of the nucleophile. This selectivity allows for the stepwise functionalization of the pyridine ring, enabling the synthesis of a wide range of derivatives. For instance, it can react with potassium pyrazolate in diglyme to yield monosubstituted 2-bromo-6-(N-pyrazolyl)pyridine or disubstituted 2,6-bis(N-pyrazolyl)pyridine, depending on the stoichiometry and reaction conditions [].
Q7: What are some common synthetic applications of this compound?
A7: this compound serves as a versatile starting material for creating various pyridine derivatives. Some common applications include:
- Synthesis of Bipyridines and Terpyridines: It serves as a precursor for synthesizing bipyridine and terpyridine ligands, which are crucial in coordination chemistry and material science [, ].
- Preparation of Macrocycles: this compound acts as a building block for creating macrocycles via cross-coupling reactions, with potential applications in host-guest chemistry and supramolecular chemistry [, ].
- Formation of Pyridine Sulfonamides: The compound enables the preparation of pyridine sulfonamides, a class of compounds with significant biological activity [].
Q8: Are there specific challenges associated with using this compound in synthesis?
A8: One challenge is achieving regioselectivity in reactions where multiple reaction sites are possible. Researchers have developed various strategies to overcome this, often relying on optimized reaction conditions, catalysts, and protecting groups.
Q9: Can you provide an example of a reaction where regioselectivity is crucial when using this compound?
A11: In synthesizing (R,R)-6,6′-Bis(1-hydroxy-2,2-dimethylpropyl)-2,2′-bipyridine, a metal-halogen exchange with n-butyllithium is employed, demanding careful control to avoid undesired side reactions and ensure the desired regioisomer is obtained [].
Q10: What analytical methods are commonly used to characterize this compound and its derivatives?
A10: Various techniques are employed to characterize these compounds, including:
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